
3-((Trimethylsilyl)ethynyl)oxetan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is a chemical compound with the molecular formula C8H14O2Si It features an oxetane ring, which is a four-membered cyclic ether, and a trimethylsilyl group attached to an ethynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol typically involves the reaction of oxetan-3-ol with trimethylsilylacetylene. One common method includes dissolving oxetan-3-ol in tetrahydrofuran (THF) and cooling the solution in an ice bath. Tetrabutylammonium fluoride (TBAF) is then added dropwise to the solution, and the reaction mixture is stirred for about an hour. After the reaction is complete, diethyl ether and water are added to the mixture to facilitate the extraction of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
科学研究应用
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
3-((Trimethylsilyl)ethynyl)oxetan-3-amine hydrogen chloride: This compound features a similar oxetane ring structure but with an amine group instead of a hydroxyl group.
3-Oximinooxetane: Another oxetane derivative, which is used as a precursor for energetic materials.
3-(3-(Trimethylsilyl)phenyl)oxetan-3-ol: This compound has a phenyl group attached to the oxetane ring, providing different reactivity and applications .
Uniqueness
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is unique due to the presence of both the trimethylsilyl group and the ethynyl moiety, which confer distinct reactivity and potential for various chemical transformations. This makes it a versatile compound for use in synthetic chemistry and other research fields.
属性
分子式 |
C8H14O2Si |
|---|---|
分子量 |
170.28 g/mol |
IUPAC 名称 |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
InChI 键 |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1(COC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



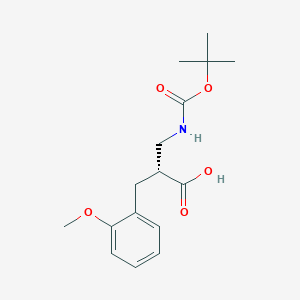


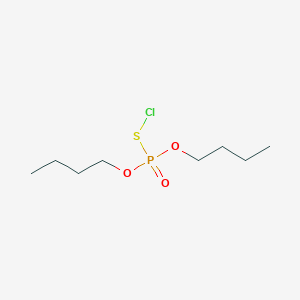

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
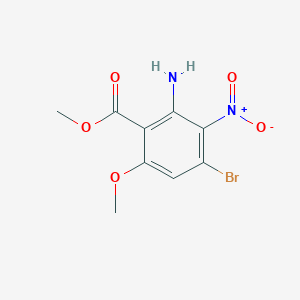
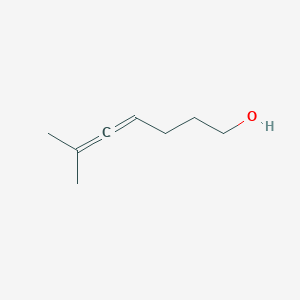
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
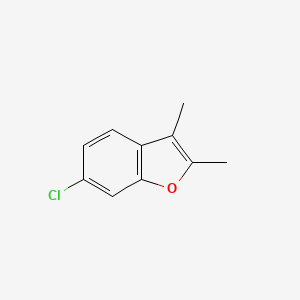

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
